3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 3-position of one phenyl ring and a bulky tert-butyl substituent at the 3'-position of the adjacent ring. This structure is frequently utilized in medicinal chemistry and materials science, where steric bulk and electronic effects are critical for tuning molecular interactions .
Properties
IUPAC Name |
3-(3-tert-butylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-9-5-7-13(11-15)12-6-4-8-14(10-12)16(18)19/h4-11H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFFSZLDSORYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681774 | |
| Record name | 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-04-4 | |
| Record name | 3′-(1,1-Dimethylethyl)[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized via a Suzuki cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3’-(tert-Butyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the biphenyl core provides a rigid, planar structure that can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity with various targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The tert-butyl substituent distinguishes this compound from analogs with smaller or electronically distinct groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electronic Effects : Chloro substituents (electron-withdrawing) increase the acidity of the carboxylic acid (pKa ~2.5–3.0), whereas tert-butyl (electron-donating) may slightly reduce acidity compared to unsubstituted analogs .
- Solubility : Hydrophobic tert-butyl derivatives exhibit lower aqueous solubility, whereas polar groups (e.g., benzyloxy, methoxy) enhance solubility in organic solvents .
Key Insights :
- Catalytic Compatibility : Bulky tert-butyl groups may slow reaction kinetics in metal-catalyzed couplings (e.g., Ru or Rh) due to steric constraints, whereas smaller substituents (methyl, methoxy) proceed more efficiently .
- Purity Challenges : Halogenated derivatives (e.g., dichloro) achieve high purity (>98%) in HPLC, suggesting robustness in sulfonamide coupling reactions .
Critical Analysis :
- Enzyme Binding : Dichloro and trifluoromethyl groups (e.g., 4'-chloro-3'-(trifluoromethyl) analog) exhibit strong binding to hydrophobic enzyme pockets, whereas tert-butyl may compete in similar contexts .
- Pharmacokinetics : Fluorinated and methoxy-substituted analogs show improved metabolic stability and oral bioavailability compared to highly hydrophobic tert-butyl derivatives .
Biological Activity
3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and structure-activity relationships (SARs), providing a comprehensive overview of its therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate tert-butyl and biphenyl moieties. The synthetic pathways often utilize tert-butylation reactions, which can be achieved through various methods including Friedel-Crafts acylation and subsequent carboxylation steps.
Table 1: Overview of Synthetic Routes for this compound
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | tert-Butyl chloride, AlCl₃ | 70 |
| 2 | Carboxylation | CO₂, base (e.g., NaOH) | 65 |
| 3 | Purification | Column chromatography | - |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, related biphenyl carboxylic acids have shown IC50 values against COX-2 in the range of 20-30 μM , indicating a moderate anti-inflammatory potential.
Table 2: Inhibition Potency of Related Compounds Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 4-tert-Butylbenzoic acid | 19.45 ± 0.07 | 42.1 ± 0.30 |
| This compound | TBD | TBD |
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays conducted on various cancer cell lines have indicated that similar biphenyl derivatives can inhibit cell proliferation effectively. For example, compounds structurally related to this compound were tested against breast cancer cell lines such as MCF-7 and MDA-MB-231.
Table 3: Anticancer Activity Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-tert-Butylbenzoic acid | MCF-7 | 15.0 |
| MDA-MB-231 | 12.5 | |
| This compound | TBD |
Structure-Activity Relationships (SAR)
The biological activity of biphenyl carboxylic acids is often influenced by their structural features. The presence of the tert-butyl group is thought to enhance lipophilicity and improve membrane permeability, which may contribute to their bioactivity.
Key SAR Insights:
- Substituent Effects: The position and nature of substituents on the biphenyl ring significantly affect the potency against COX enzymes and cancer cells.
- Hydrophobic Interactions: Increased hydrophobicity from tert-butyl groups may facilitate better interaction with lipid membranes and target proteins.
Case Studies
Several case studies have highlighted the potential applications of biphenyl derivatives in therapeutic contexts:
- Case Study on Inflammation: A study demonstrated that a related biphenyl derivative significantly reduced inflammation in animal models by inhibiting COX activity.
- Case Study on Cancer Therapy: Another research effort showed that a structurally similar compound led to reduced tumor growth in xenograft models of breast cancer.
Q & A
Q. What are the key synthetic routes for preparing 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates (e.g., biphenyl boronic acids) with tert-butyl-protected aryl halides. Post-coupling, hydrolysis of ester groups yields the carboxylic acid. Key intermediates should be purified using column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized via -NMR and LC-MS to confirm regioselectivity and purity. For example, tert-butyl-protected intermediates often show distinct -NMR signals for tert-butyl protons at ~1.3 ppm .
Q. What purification strategies are effective for removing byproducts in the synthesis of tert-butyl-containing biphenyl derivatives?
- Methodological Answer : Recrystallization using ethanol/water mixtures or toluene/hexane systems is effective for removing polar impurities. For non-polar byproducts (e.g., unreacted tert-butyl precursors), flash chromatography with a gradient elution (e.g., 0–30% ethyl acetate in hexane) is recommended. Monitor fractions via TLC (UV visualization at 254 nm) to isolate the target compound. Ensure inert conditions (N atmosphere) to prevent tert-butyl group degradation .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of -/-NMR to confirm tert-butyl group presence (δ ~1.3 ppm for , ~28 ppm for ) and biphenyl coupling (aromatic protons at δ 6.8–7.6 ppm). High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular weight (expected [M-H] ion at m/z 283.14). FT-IR spectroscopy should confirm carboxylic acid C=O stretching (~1700 cm) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for tert-butyl-containing biphenyl derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can predict regioselectivity and activation energies for cross-coupling reactions. Tools like Gaussian or ORCA simulate transition states to identify optimal catalysts (e.g., Pd(PPh)) and solvent systems (e.g., toluene/water). ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error iterations. For example, solvent polarity effects on tert-butyl group stability can be modeled to avoid side reactions .
Q. What strategies address stereochemical challenges in synthesizing tert-butyl-functionalized biphenyls?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution can separate enantiomers if asymmetric synthesis is required. For diastereomers, NOESY NMR can confirm spatial arrangements. In cases of axial chirality (e.g., restricted biphenyl rotation), variable-temperature NMR (VT-NMR) detects rotational barriers. Refer to protocols for tert-butyl carbamate derivatives, where steric hindrance influences stereoselectivity .
Q. How should researchers resolve contradictions in spectral data for tert-butyl-biphenyl intermediates?
- Methodological Answer : Cross-validate data using orthogonal techniques:
- Conflicting -NMR peaks : Confirm via -NMR DEPT or HSQC to distinguish overlapping signals.
- Mass spectrometry anomalies : Use isotopic labeling (e.g., -tert-butyl precursors) to trace fragment origins.
- Unexpected LC-MS retention times : Compare with authentic standards or synthesize analogues for retention time calibration. Contradictions may arise from rotameric forms or residual solvents—lyophilize samples and reanalyze in deuterated DMSO to suppress rotamer effects .
Q. What safety protocols are critical for handling tert-butyl-protected intermediates?
- Methodological Answer :
- Inhalation risks : Use fume hoods during synthesis; monitor airborne particulates with portable gas detectors.
- Skin contact : Wear nitrile gloves and lab coats; immediately wash exposed skin with water for 15 minutes (tert-butyl esters may hydrolyze to irritants).
- Fire hazards : Use dry chemical extinguishers (e.g., CO) for tert-butyl-related fires, as water may exacerbate reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
